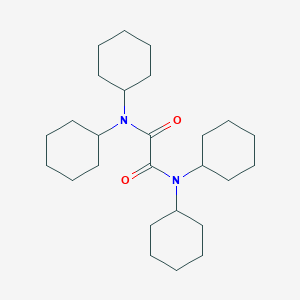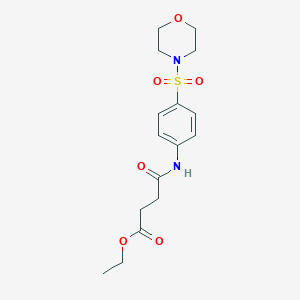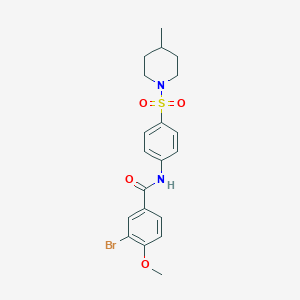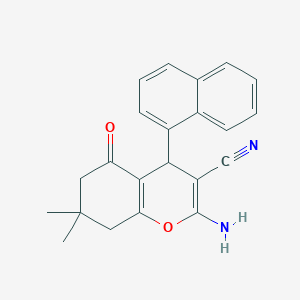
N,N,N',N'-tetracyclohexylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetracyclohexyloxamide: is an organic compound characterized by the presence of four cyclohexyl groups attached to an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetracyclohexyloxamide typically involves the reaction of oxalyl chloride with cyclohexylamine. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(COCl)2 + 2 (C_6H{11}NH_2) \rightarrow (C_6H_{11}NHCO)_2} ]
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-Tetracyclohexyloxamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Reactant Preparation: Ensuring high purity of oxalyl chloride and cyclohexylamine.
Reaction: Conducting the reaction under controlled temperature and pressure conditions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetracyclohexyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides.
Reduction: Reduction reactions can convert the oxamide groups into amine groups.
Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.
Scientific Research Applications
N,N,N’,N’-Tetracyclohexyloxamide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetracyclohexyloxamide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N,N’,N’-Tetramethylethylenediamine: Commonly used as a ligand in coordination chemistry.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in the preparation of metal-chelate complexes.
Uniqueness: N,N,N’,N’-Tetracyclohexyloxamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C26H44N2O2 |
|---|---|
Molecular Weight |
416.6g/mol |
IUPAC Name |
N,N,N',N'-tetracyclohexyloxamide |
InChI |
InChI=1S/C26H44N2O2/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 |
InChI Key |
UXTGMKBCSMPCGX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C(=O)N(C3CCCCC3)C4CCCCC4 |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C(=O)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide](/img/structure/B465850.png)
![Methyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B465855.png)
![N-[4-[(thiophene-2-carbonylamino)carbamoyl]phenyl]butanamide](/img/structure/B465881.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B465896.png)
![4-[2,2-dicyano-1-(4-methoxyphenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B465913.png)
![Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate](/img/structure/B465945.png)

![Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B465947.png)
![4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B465952.png)
![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)

![Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate](/img/structure/B465984.png)

![5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B466029.png)
